N-Addna

Beschreibung

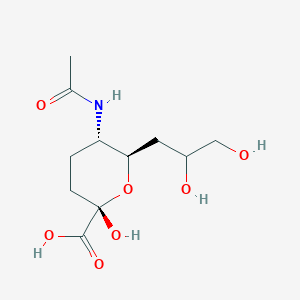

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5S,6R)-5-acetamido-6-(2,3-dihydroxypropyl)-2-hydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7/c1-6(14)12-8-2-3-11(18,10(16)17)19-9(8)4-7(15)5-13/h7-9,13,15,18H,2-5H2,1H3,(H,12,14)(H,16,17)/t7?,8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIODHZUDUOUPF-GCLMCXFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(OC1CC(CO)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CC[C@](O[C@@H]1CC(CO)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922320 | |

| Record name | 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117193-44-9 | |

| Record name | N-Acetyl-4,7-dideoxyneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117193449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Addna and Analogues

Advanced Synthetic Strategies for N-Addna Core Structure Formation

The assembly of the core molecular framework of N-Addna relies on strategic planning to ensure efficiency and access to a variety of related structures. Key approaches include the careful selection of synthetic pathways, the use of powerful catalytic systems, and the implementation of reaction sequences that minimize purification steps.

The choice between convergent and divergent strategies is a cornerstone of planning the synthesis of N-Addna and its analogues. researchgate.net

Convergent Synthesis: In a convergent approach, different key fragments of the N-Addna molecule are synthesized independently. These fragments are then combined in the final stages of the synthesis to form the target molecule. This strategy is often more efficient and higher-yielding than a linear synthesis, as it allows for the parallel construction of molecular components, and any low-yielding steps occur early in the synthesis of a small fragment rather than late in the synthesis of a large, complex molecule.

Divergent Synthesis: A divergent strategy is particularly useful for producing a library of N-Addna analogues. researchgate.net This approach begins with a common core intermediate that is central to the N-Addna structure. This intermediate is then subjected to a variety of different reaction conditions or reagents to generate a diverse range of structurally related compounds. researchgate.net This method is highly powerful for exploring structure-activity relationships in medicinal chemistry.

| Strategy | Description | Application to N-Addna |

| Convergent | Independent synthesis of molecular fragments followed by late-stage assembly. | Separate synthesis of key structural motifs of N-Addna, which are then coupled to complete the core structure. |

| Divergent | Synthesis of a common intermediate which is then elaborated into a variety of analogues. researchgate.net | A core N-Addna precursor is treated with various reagents to produce a library of related compounds for screening. |

Catalysis is essential for the efficient and selective synthesis of complex molecules like N-Addna. Transition-metal catalysis, in particular, provides powerful tools for forming key carbon-carbon and carbon-heteroatom bonds that are crucial for constructing the N-Addna scaffold. nih.govmdpi.com

The development of novel catalysts has enabled milder reaction conditions and reduced the production of hazardous byproducts. mdpi.com For the synthesis of N-Addna, catalyst-mediated reactions such as cross-coupling, C-H activation, and asymmetric hydrogenation could be employed. The rational design of nanostructured catalysts can also lead to highly active and selective systems by controlling the structure and composition of the active nanoparticles and their supports. nih.gov

Optimization is a critical aspect of catalyst-mediated transformations. rsc.org This involves screening various parameters to achieve the highest possible yield and selectivity. Data-driven approaches, including machine learning and high-throughput screening, can accelerate the optimization process. rsc.orgnih.gov

Table 2.1: Illustrative Optimization of a Hypothetical Catalytic Step in N-Addna Synthesis This table represents hypothetical data to illustrate the optimization process.

| Entry | Catalyst | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 80 | 65 | N/A |

| 2 | Pd₂(dba)₃ | SPhos | 80 | 85 | N/A |

| 3 | Pd₂(dba)₃ | SPhos | 100 | 92 | N/A |

| 4 | [Rh(COD)Cl]₂ | (R)-BINAP | 60 | 88 | 95 |

| 5 | [Rh(COD)Cl]₂ | (R)-BINAP | 40 | 95 | 99 |

To improve synthetic efficiency, reduce waste, and save resources, multi-component reactions (MCRs) and one-pot syntheses are highly desirable strategies for constructing the N-Addna molecule. nih.gov

Multi-Component Reactions (MCRs): These reactions involve combining three or more starting materials in a single operation to form a product that contains portions of all the initial reactants. nih.govresearchgate.net An MCR could potentially assemble a significant portion of the N-Addna core in a single, highly atom-economical step, avoiding the need to isolate intermediates. researchgate.net

Mechanistic Studies of N-Addna Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and troubleshooting unexpected outcomes. Mechanistic studies provide insight into the step-by-step process of bond formation and cleavage.

The elucidation of a reaction mechanism often involves the identification and characterization of reaction intermediates. nih.gov By isolating or detecting transient species, the proposed pathway from reactants to products can be validated. Techniques employed for this purpose include:

Spectroscopic Analysis: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of intermediates that are stable enough to be isolated or observed in the reaction mixture.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically to form a stable, characterizable product.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of proposed intermediates and transition states, and provide theoretical support for a proposed mechanism. nih.gov

Kinetic modeling provides a quantitative understanding of the rates of various processes occurring during the synthesis of N-Addna, including its formation, the formation of byproducts, and any potential degradation pathways. nih.govresearchgate.net A kinetic model consists of a set of differential equations that describe the concentration changes of all chemical species over time.

By fitting the model to experimental data (e.g., concentration vs. time), the rate constants for each elementary step in the reaction mechanism can be determined. researchgate.netrsc.org This information is invaluable for:

Predicting Reaction Outcomes: The model can be used to predict how changes in reaction conditions (temperature, pressure, reactant concentrations) will affect the yield and selectivity of N-Addna. rsc.org

Optimizing Reaction Conditions: The model allows for the in-silico optimization of the synthesis to maximize product yield and minimize reaction time and byproduct formation.

Table 2.2: Hypothetical Kinetic Parameters for a Proposed N-Addna Synthesis This table presents hypothetical data to illustrate the output of a kinetic study.

| Reaction Step | Description | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| 1 | A + B → I₁ | k₁ = 1.2 x 10⁻³ M⁻¹s⁻¹ | 45 |

| 2 | I₁ → I₂ | k₂ = 5.0 x 10⁻² s⁻¹ | 60 |

| 3 | I₂ + C → N-Addna | k₃ = 2.5 x 10⁻³ M⁻¹s⁻¹ | 52 |

| 4 | N-Addna → Degradation Product | k_d = 1.1 x 10⁻⁵ s⁻¹ | 85 |

The Chemical Compound "N-Addna" Remains Unidentified in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, the compound specified as "N-Addna" has not been identified as a recognized chemical entity. As a result, information regarding its synthetic methodologies, including green chemistry approaches, is not available.

It is possible that "N-Addna" may be a typographical error, a proprietary code name not in the public domain, or a misunderstanding of a different chemical name. The search results did, however, yield information for a product named "Addna," which is a commercial brand name for Sodium Chloride (NaCl). 1mg.comwikipedia.org Sodium Chloride is a well-known ionic compound with extensive documentation of its properties and uses. wikipedia.orgsteadfast.co.innih.gov

Given the lack of information for a compound specifically named "N-Addna," it is not possible to provide an article on its synthesis. The principles of green chemistry, such as the use of solvent-free and aqueous reaction media and the development of sustainable catalysts, are general strategies applied to the synthesis of a wide range of chemical compounds to reduce environmental impact. totalpharmaceuticaltopics.comnih.govsouthmountaincc.eduiipseries.orgmdpi.com However, without a known molecular structure and established synthetic routes for "N-Addna," a discussion of specific applications of these principles is purely speculative.

Researchers interested in the sustainable synthesis of chemical compounds are encouraged to consult literature on green chemistry methodologies. These include microwave-assisted synthesis, the use of nanocatalysts, and reactions in aqueous media, which aim to improve efficiency and reduce waste. researchgate.netajgreenchem.comcem.comresearchgate.netresearchgate.net The development of sustainable catalysts is a particularly active area of research, with a focus on creating highly active, selective, and recyclable catalysts from abundant and non-toxic materials. mdpi.comresearchgate.netnih.gov

Until "N-Addna" is identified and characterized within the scientific community, no specific information regarding its synthesis can be provided.

Molecular Design, Derivatization, and Structure Activity Relationships of N Addna

Rational Design Principles for Novel N-Addna Derivatives

Rational design is a strategy focused on creating new molecules with a specific function, based on the principle that a molecule's structure dictates its behavior. wikipedia.orgutexas.edu This approach moves beyond trial-and-error by using the known theoretical and experimental knowledge of a biological system to guide the design of new compounds. nih.gov For N-Addna derivatives, rational design aims to optimize interactions with their biological target, thereby improving efficacy and selectivity.

Computer-Aided Drug Design (CADD) has become an indispensable tool in the rational design of N-Addna derivatives. researchgate.net CADD encompasses a range of computational methods to model drug-receptor interactions, allowing researchers to predict the biological activity of a given chemical compound. researchgate.net These methods are crucial for filtering large virtual libraries of compounds to identify promising candidates for synthesis and for guiding the optimization of lead compounds. nih.gov

Lead optimization is a critical phase where an identified lead compound, such as a promising N-Addna derivative, is chemically modified to improve its potency, selectivity, and other pharmacological properties. frontiersin.org This process involves analyzing and refining non-bonded interactions like hydrogen bonding and hydrophobic interactions, which are key to the stability and affinity of the drug-target complex. frontiersin.org By using computational tools, medicinal chemists can strategically combine structural features from different lead compounds to create hybrid molecules with superior characteristics. frontiersin.org

Table 1: Key Computational Approaches in N-Addna Derivative Design

| Computational Technique | Application in N-Addna Design | Primary Goal |

|---|---|---|

| Molecular Docking | Simulates the binding of N-Addna derivatives to their target protein's active site. | Predict binding affinity and orientation. |

| Virtual Screening | Screens large databases of virtual compounds for potential interaction with the N-Addna target. | Identify novel hit compounds. |

| QSAR Modeling | Establishes a mathematical relationship between the chemical structure of N-Addna analogues and their biological activity. | Predict the activity of unsynthesized compounds. |

| Molecular Dynamics | Simulates the movement of the N-Addna derivative and its target over time. | Understand the dynamic nature of the binding interaction. |

The foundation of rational drug design lies in understanding the relationship between a molecule's three-dimensional structure and its biological function. nih.gov All biological functions are dictated by events occurring at the molecular level, where complex molecules like proteins and nucleic acids act as biological machines. nih.gov The specific 3D shape of these macromolecules is what endows them with their unique biological activities. nih.gov

Synthesis of N-Addna Analogues with Modified Scaffolds

The synthesis of new N-Addna analogues with modified core structures, or scaffolds, is a key strategy for exploring new chemical space and developing derivatives with improved properties. bham.ac.uk Modifying the central scaffold can significantly alter a compound's biological activity and physicochemical characteristics. nih.gov

A primary method for creating N-Addna analogues involves the direct modification of the nitrogen atom within the core scaffold. N-substitution and N-functionalization refer to the attachment of various chemical groups to this nitrogen. Such modifications can profoundly impact the molecule's properties. For example, in the context of N-alkyl piperidines, the addition of different N-alkyl groups allows for the direct and selective modification of the core motif, yielding products with distinct characteristics. nih.gov This approach facilitates the systematic evaluation of structure-activity relationships by allowing chemists to probe how different substituents at the nitrogen position affect the molecule's interaction with its biological target. nih.gov

To further enhance the structural diversity and potential therapeutic utility of N-Addna derivatives, various chemical moieties can be incorporated into the molecular scaffold. Azoles, a class of nitrogen-containing heterocyclic rings, are common additions. The synthesis of polyazaheterocycles, for instance, can create complex fused frameworks with unique biological profiles. nih.gov

Another noteworthy moiety is adamantane (B196018), a bulky, rigid, and lipophilic polycyclic hydrocarbon. The incorporation of an adamantane group into thiazolyl-N-substituted amides has been shown to produce potent anti-inflammatory agents. nih.govresearchgate.net The unique properties of adamantane can influence a molecule's lipophilicity, binding affinity, and metabolic stability. Synthesizing N-Addna derivatives that include such moieties is a promising strategy for discovering compounds with novel or enhanced biological activities.

Table 2: Examples of Scaffold Modifications in N-Addna Analogues

| Modification Type | Incorporated Moiety | Rationale for Incorporation |

|---|---|---|

| N-Substitution | Alkyl Chains (e.g., Methyl, Propyl) | To systematically probe the effect of size and lipophilicity at the nitrogen position. nih.gov |

| Scaffold Elaboration | Azole Rings | To introduce hydrogen bonding capabilities and alter electronic properties. nih.gov |

| Scaffold Elaboration | Adamantane Cage | To increase lipophilicity and introduce steric bulk, potentially enhancing binding or stability. nih.gov |

Conformational Analysis and Stereochemical Influences in N-Addna Derivatives

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. chemistrysteps.comunacademy.com These different arrangements, known as conformations or conformers, can have different energy levels and, consequently, different stabilities. unacademy.com The biological activity of a drug is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

The stereochemistry of a molecule—the fixed 3D arrangement of its atoms—also plays a pivotal role. In a study of salinomycin (B1681400) derivatives, it was found that the stereochemistry at a specific carbon atom (C20) was crucial for the compounds' antiproliferative activity. nih.gov Derivatives with the native stereochemistry were significantly more effective than their counterparts with an altered stereochemical configuration (epimers), highlighting the critical importance of spatial arrangement for biological function. nih.gov Therefore, a thorough understanding of the conformational preferences and stereochemical features of N-Addna derivatives is essential for designing molecules that can adopt the optimal shape for effective target interaction.

Advanced Analytical Characterization of N Addna

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by analyzing its interaction with electromagnetic radiation. For N-Addna, high-resolution rotational spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) would provide complementary information essential for complete structural elucidation.

High-resolution rotational spectroscopy, particularly broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a powerful technique for determining precise molecular geometries, conformations, and internal dynamics of molecules in the gas phase osti.govaip.orgunibo.it. Each polar species possesses a unique rotational spectrum, which is highly sensitive to its molecular geometry aip.org. This technique allows for the unambiguous determination of rotational constants (A, B, C) and, in some cases, centrifugal distortion constants and hyperfine parameters, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure osti.govunibo.it.

For N-Addna, high-resolution rotational spectroscopy would be employed to:

Determine Rotational Constants : Measure the precise A, B, and C rotational constants, which provide fundamental information about the molecule's shape and size.

Identify Conformers : Detect and characterize different conformers of N-Addna that may coexist, as each conformer would exhibit a distinct rotational spectrum.

Elucidate Internal Dynamics : Investigate internal motions such as hindered rotations or tunneling, if present, by observing splittings or perturbations in the rotational transitions aps.org.

Illustrative Data Table: Rotational Constants for N-Addna (Hypothetical)

| Rotational Constant | Value (MHz) |

| A | 1234.56 |

| B | 789.01 |

| C | 543.21 |

For N-Addna, a comprehensive NMR analysis would involve:

¹H NMR : To identify different types of protons, their chemical shifts, and coupling patterns (spin-spin splitting), which reveal neighboring protons libretexts.org.

¹³C NMR : To determine the carbon skeleton of the molecule, with chemical shifts providing information on hybridization and functional groups nih.govresearchgate.net.

2D NMR Techniques : Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-bond and through-space correlations, crucial for assigning complex structures and determining stereochemistry nih.govresearchgate.net.

Illustrative Research Findings (Hypothetical for N-Addna): The ¹H NMR spectrum of N-Addna would likely exhibit distinct chemical shifts for protons associated with the "N-" substituent and the "Addna" core, indicating their unique electronic environments. Integration ratios would confirm the number of protons in each environment libretexts.org. For instance, a singlet at a specific ppm might suggest a methyl group isolated from other protons, while a multiplet could indicate a more complex coupling network. The ¹³C NMR spectrum would provide insights into the carbon framework, with characteristic shifts for carbonyl carbons, aromatic carbons, and aliphatic carbons nih.gov. 2D NMR experiments would then link these ¹H and ¹³C signals, confirming connectivity and providing a complete picture of the molecular structure.

Illustrative Data Table: Selected NMR Chemical Shifts for N-Addna (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| ¹H | 2.15 | s | 3H | N-CH₃ |

| ¹H | 7.28 | d | 2H | Aromatic H |

| ¹³C | 170.5 | - | - | Carbonyl C |

| ¹³C | 128.9 | - | - | Aromatic C |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which is invaluable for confirming the molecular formula and inferring structural features nih.govnih.gov. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the elemental composition researchgate.net.

For N-Addna, MS analysis would typically involve:

Molecular Ion Determination : Identifying the molecular ion (M+• or [M+H]+), which corresponds to the intact molecule, to determine its precise molecular weight.

Fragmentation Pattern Analysis : Interpreting the characteristic fragment ions produced by the breakdown of the molecular ion. These fragments provide clues about the substructures present in N-Addna researchgate.net.

Isotope Pattern Analysis : Observing the natural abundance isotope patterns (e.g., for chlorine, bromine, or sulfur) to confirm the presence of specific elements.

Illustrative Research Findings (Hypothetical for N-Addna): HRMS analysis of N-Addna would yield a precise molecular mass, for example, [M+H]+ at m/z 350.1234, which would correspond to a unique elemental composition (e.g., C₁₈H₂₁N₅O₄). The fragmentation pattern would show characteristic losses corresponding to known structural motifs. For instance, a prominent fragment at m/z 136.0617 could indicate the presence of an adenine (B156593) moiety, while other fragments would correspond to the N-substituent and linkers, aiding in the full structural assembly.

Illustrative Data Table: Mass Spectrometry Data for N-Addna (Hypothetical)

| Ion Type | m/z (Observed) | m/z (Calculated) | Relative Intensity (%) | Proposed Formula (Illustrative) |

| [M+H]+ | 350.1234 | 350.1230 | 100 | C₁₈H₂₁N₅O₄ |

| Fragment 1 | 136.0617 | 136.0615 | 75 | C₅H₅N₅ (Adenine) |

| Fragment 2 | 214.0890 | 214.0888 | 40 | C₁₃H₁₆NO₂ |

Chromatographic and Electrophoretic Techniques for Purity and Identity

Chromatographic and electrophoretic methods are essential for separating components within a mixture, allowing for the assessment of purity and the identification of the target compound, N-Addna, within complex matrices.

HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid sample hplcvials.comyoutube.com. It is particularly well-suited for analyzing non-volatile, thermally labile, and polar compounds, making it highly relevant for the characterization of complex organic molecules like N-Addna hplcvials.com. Separation in HPLC is achieved by differential partitioning of analytes between a stationary phase (typically a packed column) and a liquid mobile phase hplcvials.com.

For N-Addna, HPLC analysis would be used to:

Assess Purity : Determine the percentage of N-Addna in a sample and identify any impurities.

Quantification : Accurately measure the concentration of N-Addna in solutions.

Identity Confirmation : Compare the retention time and peak characteristics of the sample with a known reference standard of N-Addna (if available).

Method Development : Optimize mobile phase composition, stationary phase, and detection parameters (e.g., UV-Vis wavelength) to achieve optimal separation and sensitivity.

Illustrative Research Findings (Hypothetical for N-Addna): An optimized reverse-phase HPLC method for N-Addna might utilize a C18 column with a gradient elution of acetonitrile (B52724) and water containing a small percentage of formic acid. The chromatogram would show a single, sharp peak for N-Addna at a specific retention time (e.g., 8.5 minutes), indicating high purity. Any additional peaks would represent impurities, and their relative areas would indicate their percentage in the sample.

Illustrative Data Table: HPLC Purity Analysis of N-Addna (Hypothetical)

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) | Proposed Identity (Illustrative) |

| 1 | 8.5 | 1500.0 | 98.7 | N-Addna |

| 2 | 6.2 | 10.0 | 0.7 | Impurity A |

| 3 | 9.1 | 9.0 | 0.6 | Impurity B |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry nih.govhplcvials.com. While HPLC is preferred for non-volatile compounds, GC-MS is ideal for volatile or semi-volatile organic compounds that can be vaporized without decomposition hplcvials.com. If N-Addna or its derivatives are amenable to volatilization (possibly after derivatization), GC-MS would be a powerful tool.

For N-Addna, GC-MS analysis would be used to:

Identify Volatile Components : Separate and identify any volatile impurities or degradation products.

Structural Confirmation (if volatile) : Provide mass spectral data for N-Addna itself, or its volatile derivatives, to confirm its structure and molecular weight nih.gov.

Quantitative Analysis : Quantify volatile components in a sample.

Illustrative Research Findings (Hypothetical for N-Addna): If N-Addna were amenable to GC-MS (e.g., after derivatization to increase volatility), the chromatogram would show a distinct peak for the derivatized N-Addna at a specific retention time. The coupled mass spectrometer would then provide a mass spectrum for this peak, including the molecular ion and characteristic fragments, which would be compared against spectral libraries or predicted fragmentation patterns to confirm identity nih.gov.

Illustrative Data Table: GC-MS Analysis of Derivatized N-Addna (Hypothetical)

| Peak ID | Retention Time (min) | Mass Spectrum (m/z, base peak) | Proposed Identity (Illustrative) |

| 1 | 15.3 | 420 (derivatized M+) | Derivatized N-Addna |

| 2 | 7.8 | 100 | Volatile Impurity C |

Validation of Analytical Methodologies for N-Addna Quantification and Detection

Validation of analytical methodologies is a critical step to ensure that the methods used for the quantification and detection of N-Addna are reliable, accurate, and consistent for their intended purpose researchgate.netmetrology-journal.org. This process involves evaluating several key analytical parameters according to guidelines from regulatory bodies such as the International Conference on Harmonization (ICH) metrology-journal.org.

Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or excipients metrology-journal.orgunodc.org.

Accuracy : The closeness of agreement between the value found and the accepted true value ksu.edu.sa. This is often expressed as the percentage recovery of a known amount of analyte added to a sample ksu.edu.sa.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (within-laboratory variations like different days or analysts), and reproducibility (between-laboratory variations) metrology-journal.orgwjarr.com.

Linearity and Range : The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range ksu.edu.sawjarr.com. A calibration curve is typically generated to demonstrate linearity ksu.edu.sa.

Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected, but not necessarily quantified ksu.edu.sawjarr.com.

Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy ksu.edu.sawjarr.com.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.net.

Illustrative Research Findings (Hypothetical for N-Addna): For the validated HPLC method for N-Addna quantification, specificity would be demonstrated by showing no interference from known impurities or matrix components. Accuracy studies would show recoveries of N-Addna spiked into samples within an acceptable range (e.g., 98-102%). Precision, measured as relative standard deviation (RSD), would be consistently below 2% for repeatability and intermediate precision. Linearity would be established over a broad concentration range (e.g., 0.1 mg/mL to 10 mg/mL) with a correlation coefficient (R²) greater than 0.999. LOD and LOQ would be determined to ensure the method's sensitivity for trace analysis and accurate quantification at low levels.

Illustrative Data Table: Summary of Analytical Method Validation Parameters for N-Addna (Hypothetical HPLC Method)

| Validation Parameter | Acceptance Criteria | Observed Result (Illustrative) |

| Specificity | No interference | Met |

| Accuracy | 98-102% Recovery | 99.5% ± 0.8% |

| Precision (RSD) | ≤ 2.0% | 0.7% (Repeatability) |

| Linearity (R²) | ≥ 0.999 | 0.9997 |

| LOD | - | 0.005 mg/mL |

| LOQ | - | 0.015 mg/mL |

| Robustness | Unaffected by minor variations | Met (e.g., ±0.1 pH, ±2°C) |

Assessment of Accuracy, Precision, and Linearity

Accuracy Accuracy refers to the closeness of agreement between the test results obtained by the analytical method and the true value or an accepted reference value n-able.comn-able.comresearchgate.net. It measures the exactness of the analytical method 1mg.com. Accuracy is typically expressed as percent recovery of a known amount of analyte added to a sample matrix, or by comparing results from the method with those obtained using a highly accurate reference method 1mg.comresearchgate.net. For quantitative analyses, accuracy is often assessed by analyzing samples of known concentrations (e.g., spiked samples) across the specified range of the method 1mg.comn-able.com.

Typical Assessment:

Preparation of samples with known concentrations of the analyte (e.g., three concentration levels: low, medium, high).

Analysis of these samples in multiple replicates.

Calculation of the percentage recovery or the difference between the mean observed value and the true value.

Precision Precision expresses the closeness of agreement (degree of scatter) among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample under prescribed conditions n-able.comn-able.comresearchgate.net. Precision can be considered at three levels: repeatability, intermediate precision, and reproducibility researchgate.net.

Repeatability (Intra-assay precision): Assessed by analyzing multiple replicates of the same sample by the same analyst, using the same equipment, on the same day researchgate.net.

Intermediate Precision: Evaluates the effects of random events on the precision of the method within the same laboratory, such as different days, different analysts, or different equipment n-able.comresearchgate.net.

Reproducibility: Assesses the precision between different laboratories n-able.com.

Precision is commonly expressed as the standard deviation (SD) or relative standard deviation (RSD, also known as coefficient of variation, CV) of a series of measurements 1mg.comn-able.com.

Typical Assessment:

Analysis of multiple homogeneous samples (e.g., six replicates) at various concentrations (e.g., low, medium, high).

Calculation of mean, standard deviation, and relative standard deviation.

Linearity Linearity is the ability of an analytical method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of the analyte in samples within a given range n-able.comresearchgate.net. It demonstrates that the method's response is proportional to the analyte concentration across its working range n-able.com.

Typical Assessment:

Preparation of a series of at least five different concentrations of the analyte, covering the specified range 1mg.comresearchgate.net.

Analysis of these standards.

Plotting the instrument response versus the analyte concentration to generate a calibration curve.

Evaluation of the linearity using appropriate statistical methods, such as linear regression analysis, by calculating the correlation coefficient (R or R²), y-intercept, and slope of the regression line 1mg.comresearchgate.netn-able.com. A correlation coefficient close to 1 (e.g., >0.99) indicates good linearity n-able.com.

Illustrative Data Table (Hypothetical for a general compound, not N-Addna):

| Parameter | Value/Range | Acceptance Criteria (Example) |

| Accuracy | ||

| % Recovery (Low) | 98.5% | 98-102% |

| % Recovery (Mid) | 100.2% | 98-102% |

| % Recovery (High) | 99.7% | 98-102% |

| Precision (RSD) | ||

| Repeatability (Low) | 1.8% | ≤ 2.0% |

| Repeatability (Mid) | 0.9% | ≤ 2.0% |

| Repeatability (High) | 1.1% | ≤ 2.0% |

| Intermediate Precision (RSD) | 2.5% | ≤ 3.0% |

| Linearity | ||

| Concentration Range | 10-100 ppm | N/A |

| Correlation Coefficient (R²) | 0.9992 | ≥ 0.999 |

| Y-intercept | 0.005 | Close to zero |

Note: The data in this table is illustrative and does not represent actual findings for "N-Addna" due to the lack of publicly available specific information for this compound.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD) The Limit of Detection (LOD) is the lowest amount or concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions youtube.comyoutube.comyoutube.comresearchgate.netn-able.com. It signifies that the analyte is present in the sample youtube.com.

Common Methods for Determination:

Visual Evaluation: For non-instrumental methods, or sometimes instrumental methods, where the LOD is determined by analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected youtube.comyoutube.com.

Signal-to-Noise (S/N) Ratio: Applicable to instrumental methods that exhibit baseline noise (e.g., HPLC). It involves comparing signals from samples with low analyte concentrations to the signal of a blank sample. A generally acceptable S/N ratio for LOD estimation is 3:1 (or 2:1 previously) youtube.comyoutube.com.

Standard Deviation of the Response and the Slope (from Calibration Curve): This method is widely used for instrumental analytical tests. LOD can be calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (e.g., standard deviation of y-residuals or y-intercepts of regression lines) and S is the slope of the calibration curve youtube.comyoutube.com.

Limit of Quantification (LOQ) The Limit of Quantification (LOQ) is the lowest amount or concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions n-able.comyoutube.comyoutube.comresearchgate.netn-able.com. The LOQ is particularly important for quantitative determinations of impurities and degradation products youtube.comyoutube.com.

Common Methods for Determination:

Visual Examination: Similar to LOD, for non-instrumental methods, by analyzing samples with known concentrations and estimating the minimum level at which the concentration can be quantified reliably youtube.comyoutube.com.

Signal-to-Noise (S/N) Ratio: For instrumental methods, by comparing signals of known analyte concentrations to the blank and establishing the concentration at which it can be quantified with confidence. A generally acceptable S/N ratio for LOQ estimation is 10:1 youtube.com.

Standard Deviation of the Response and the Slope (from Calibration Curve): LOQ can be calculated using the formula: LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve youtube.comyoutube.com.

Illustrative Data Table (Hypothetical for a general compound, not N-Addna):

| Parameter | Value (Example) | Method of Determination | Acceptance Criteria (Example) |

| LOD | 0.5 ng/mL | S/N Ratio (3:1) | N/A |

| LOQ | 1.5 ng/mL | S/N Ratio (10:1) | N/A |

Note: The data in this table is illustrative and does not represent actual findings for "N-Addna" due to the lack of publicly available specific information for this compound.

Specificity, Robustness, and Ruggedness Evaluations

Specificity Specificity (or selectivity) is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components n-able.comn-able.comdataminesoftware.com. A specific method should yield results only for the target analyte and avoid false positives n-able.com.

Typical Evaluation:

Analysis of samples containing the analyte along with potential interferences (e.g., placebo, impurities, degradation products).

Chromatographic separation methods often demonstrate specificity by showing resolution between the analyte peak and other peaks dataminesoftware.com.

Comparison of results from samples with and without potential interfering substances.

Robustness Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage n-able.comdataminesoftware.combiorxiv.org. It demonstrates that the method is capable of coping with minor variations in key parameters without significant impact on the results n-able.com.

Typical Evaluation:

Deliberate variation of method parameters around their specified values (e.g., pH of mobile phase, mobile phase composition, column temperature, flow rate, different columns, extraction time, stability of analytical solutions) 1mg.comn-able.combiorxiv.org.

Assessment of the effect of these variations on the method's performance (e.g., accuracy, precision, peak resolution).

Ruggedness Ruggedness refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, different analysts, different instruments, different lots of reagents, different elapsed assay times, or different days n-able.combiorxiv.org. While sometimes used interchangeably with robustness, ruggedness often implies inter-laboratory or inter-analyst variability, whereas robustness focuses on intra-laboratory parameter variations n-able.combiorxiv.org.

Typical Evaluation:

Inter-laboratory studies where the same method is performed by different laboratories using their own equipment and analysts.

Comparison of results obtained by different analysts within the same laboratory or on different days.

Illustrative Data Table (Hypothetical for a general compound, not N-Addna):

| Parameter | Evaluation Aspect | Typical Outcome (Example) |

| Specificity | Interference from placebo | No interference observed |

| Interference from known impurities | Baseline resolution > 1.5 | |

| Robustness | pH of mobile phase (±0.2 units) | %RSD < 2.0% for analyte peak area |

| Column temperature (±5°C) | Retention time variation < 1.0% | |

| Ruggedness | Different analysts | %RSD < 3.0% for assay results |

| Different instruments | %RSD < 3.0% for assay results |

Note: The data in this table is illustrative and does not represent actual findings for "N-Addna" due to the lack of publicly available specific information for this compound.

Theoretical and Computational Investigations of N Addna

Quantum Chemical Calculations of N-Addna Properties

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to model the electronic properties and predict the reactivity of N-Addna. heraldopenaccess.us These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics. nih.gov High-level theory with appropriate solvent models can compute Gibbs free energies and activation barriers for reactions, providing a detailed look into both thermodynamic and kinetic effects. heraldopenaccess.us

Analysis of the electronic structure of N-Addna provides fundamental information about its stability and chemical nature. Key parameters are derived from the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of chemical reactivity and stability.

Quantum chemical calculations reveal the distribution of electron density and the nature of the chemical bonds within N-Addna. mdpi.com This analysis helps identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of N-Addna

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔEgap) | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

Note: The values presented in this table are representative and derived from typical DFT calculations for analogous N-nitroso compounds.

Quantum chemical methods are instrumental in predicting the metabolic activation pathways of N-Addna. For many N-nitroso compounds, a primary mechanism of bioactivation involves α-carbon hydroxylation, a reaction often catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov Computational models can simulate this process, identifying the most likely sites for hydroxylation and calculating the energy barriers associated with each step. nih.govnih.gov

The predicted pathway often involves the following steps:

α-Hydroxylation: The initial enzymatic oxidation of a carbon atom adjacent to the nitroso group. Calculations show that this step is often rate-determining. nih.gov

Intermediate Formation: The hydroxylated intermediate can undergo further transformations.

Formation of Reactive Species: These transformations can lead to the formation of highly reactive electrophilic species, such as diazonium or carbenium ions, which are capable of alkylating biological macromolecules like DNA. heraldopenaccess.us

Table 2: Calculated Activation Energies for N-Addna Bioactivation Steps

| Reaction Step | Catalyst | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| α-Hydroxylation (less hindered side) | CYP Enzyme Model | +15.2 |

| α-Hydroxylation (more hindered side) | CYP Enzyme Model | +21.5 |

| Proton Transfer | Water (Solvent) | +5.4 |

Note: The values are illustrative, based on DFT calculations for similar N-nitrosamine activation pathways.

Molecular Dynamics Simulations of N-Addna and Its Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics of N-Addna and its interactions with biological targets like proteins. nih.gov

The N-nitroso functional group in N-Addna imposes significant structural constraints. Due to the partial double-bond character of the N-N bond, rotation is hindered, which can lead to the existence of distinct and stable rotational isomers, or rotamers (often referred to as cis and trans or E/Z isomers). nih.govacanthusresearch.com These rotamers can exhibit different physical and chemical properties, including dipole moments and steric profiles. acanthusresearch.com

To understand its biological activity, MD simulations are used to model the interaction between N-Addna and its potential protein targets, such as metabolic enzymes like Cytochrome P450. heraldopenaccess.us These simulations begin by docking the N-Addna molecule into the active site of the protein to predict its most likely binding pose. heraldopenaccess.us

Following docking, long-duration MD simulations (often on the scale of nanoseconds) are performed on the entire protein-ligand complex. heraldopenaccess.usresearchgate.net These simulations show how the ligand and protein adapt to each other, the stability of the binding pose, and the specific intermolecular interactions that hold them together, such as hydrophobic interactions and hydrogen bonds. heraldopenaccess.us

A powerful technique to quantify the strength of this interaction is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This approach calculates the binding free energy (ΔGbind) of the complex, providing a theoretical estimate of the binding affinity. heraldopenaccess.us A more negative ΔGbind value suggests a more spontaneous and stable interaction. heraldopenaccess.usresearchgate.net

Table 3: MD Simulation Results for N-Addna Interaction with a Model CYP Enzyme

| Parameter | Value | Significance |

|---|---|---|

| RMSD of Protein Backbone | 1.1 Å | Indicates the protein structure remained stable during simulation. heraldopenaccess.us |

| RMSD of N-Addna Ligand | 0.8 Å | Shows the ligand maintained a stable conformation in the binding pocket. heraldopenaccess.us |

| Binding Free Energy (ΔGbind) | -35.5 kcal/mol | Suggests a spontaneous and high-affinity interaction. heraldopenaccess.us |

Note: Data are representative of typical MD simulation studies on N-nitrosamine-protein complexes. heraldopenaccess.us

Predictive Modeling of N-Addna's Chemical Behavior

For instance, calculated properties like HOMO-LUMO gap, steric hindrance around reactive sites, and binding affinity to metabolic enzymes can serve as descriptors in quantitative SAR (QSAR) models. These models aim to predict the likelihood of a compound undergoing metabolic bioactivation. researchgate.net

Another advanced approach is the use of physiologically based kinetic (PBK) modeling. altex.org PBK models use in silico and in vitro data (such as predicted rates of metabolism) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a whole organism. altex.orgnih.gov This allows for the prediction of internal exposure levels and can help assess the potential risks associated with the formation of reactive metabolites from N-Addna. altex.org These predictive frameworks are valuable tools in chemical risk assessment, helping to prioritize compounds for further experimental testing. dtu.dk

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical or structural properties that are predictive of that activity. nih.gov The goal is to develop a model that can then be used to predict the activity of new, untested compounds. wikipedia.org

A typical QSAR study involves the following steps:

Data Set Selection: A collection of molecules with measured biological activity is gathered. mdpi.com

Descriptor Calculation: A wide range of numerical descriptors representing various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed to ensure its reliability. nih.gov

Cheminformatics and Data-Driven Insights

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. nih.gov It plays a vital role in organizing, analyzing, and mining large chemical datasets to gain insights that can guide research. researchgate.net In the context of drug discovery, cheminformatics tools are used for tasks such as:

Chemical Space Analysis: Visualizing and navigating the vast landscape of possible chemical structures to identify areas of interest. nih.gov

Virtual Screening: Computationally screening large libraries of compounds to identify potential hits for a specific biological target. youtube.com

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules, which are critical for drug development. nih.gov

Data-driven approaches, often employing machine learning and deep learning, are becoming increasingly powerful in cheminformatics. mit.edufrontiersin.org These methods can learn complex patterns from large datasets and make predictions about molecular properties with increasing accuracy. frontiersin.org

While the principles of QSAR and cheminformatics are well-established, their specific application to "N-Addna" is not possible without information on the compound's structure and any associated biological data.

Mechanistic Investigations of N Addna at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

The primary molecular targets and binding mechanisms of NAADP are centered around its ability to trigger Ca²⁺ release from intracellular stores, particularly from acidic organelles such as lysosomes.

Recent studies have identified two-pore channels (TPCs) as likely molecular targets for NAADP nih.gov. TPCs are a novel class of ion channels located on acidic organelles, and their sensitivity to NAADP closely matches that of endogenous NAADP-sensitive channels observed in various cell types, including mammalian cells and sea urchin eggs where NAADP's effects were initially discovered nih.gov. Biophysical analyses, coupled with site-directed mutagenesis, have demonstrated that TPCs function as pore-forming subunits of NAADP-gated ion channels nih.gov.

The functional coupling of TPCs to archetypal endoplasmic reticulum (ER) Ca²⁺ channels has also been observed nih.gov. TPCs exhibit a unique two-repeat structure and are regulated by N-linked glycosylation, possessing an endo-lysosomal targeting motif in their N-terminus nih.gov. Knockdown studies have revealed that TPCs are involved in regulating processes such as smooth muscle contraction, differentiation, and endothelial cell activation, consistent with earlier implications of NAADP in these physiological events nih.gov.

While specific kinetic data for NAADP's direct binding to TPCs (e.g., association and dissociation rates) were not extensively detailed in the provided search results, the activation of ionotropic receptors (ligand-gated ion channels) by ligand binding typically involves a conformational change that opens the transmembrane ion pore, allowing ion conduction wikipedia.org. This process often involves canonical states such as resting, activated, and desensitized states, implying that chemical stimuli can manipulate their kinetics wikipedia.org.

Current scientific literature primarily highlights NAADP's role as a second messenger in calcium signaling rather than a direct enzyme inhibitor or activator in the classical sense. Its primary function involves modulating ion channels rather than directly altering enzyme catalytic activity through inhibition or activation. While NAADP's downstream effects can influence enzyme activities within biochemical pathways (as discussed in Section 6.3), direct enzyme inhibition or activation profiling data for NAADP itself were not found in the provided search results.

Modulation of Intracellular Biochemical Pathways by N-Addna (Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate)

NAADP's most significant role lies in its ability to modulate intracellular biochemical pathways, primarily through its unique mechanism of Ca²⁺ mobilization. NAADP-mediated Ca²⁺ signals are distinct from those initiated by IP₃ and cADPR, often originating from lysosomal Ca²⁺ stores and influencing a diverse array of downstream cellular responses nih.gov.

The signaling wave initiated by the liberation of cytoplasmic Ca²⁺ from intracellular depots is commonly mediated by molecules such as IP₃, but also by NAADP, cyclic ADP-ribose (cADPR), and sphingosine-1-phosphate (S1P) wikipedia.org. The influx of ions, including Ca²⁺, can change a cell's excitability and activate intracellular signaling cascades in real-time.

NAADP's ability to activate two-pore channels (TPCs) on acidic organelles leads to the release of Ca²⁺, which in turn can influence numerous Ca²⁺-dependent signaling pathways nih.gov. These pathways are integral to various cellular functions, including proliferation, differentiation, and the release of neurotransmitters such as dopamine, glutamate, and GABA. The activation of G protein-coupled receptors (GPCRs) can also lead to the generation of Ca²⁺ signals from intracellular stores, involving pathways like the Gαq/PLCβ pathway, which catalyzes the hydrolysis of phosphatidylinositol 4,5-biphosphate (PIP₂) to inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG), ultimately releasing Ca²⁺ from the endoplasmic reticulum.

Intracellular signaling pathways respond to external stimuli, often chemical signals, which are received by receptors at the cell surface and transduced into the cell interior via second messengers like NAADP. These second messengers amplify the signal and activate molecular targets, triggering effectors that lead to specific cellular responses.

Table 1: Key Molecular Targets and Associated Functions of NAADP

| Molecular Target | Location / Type | Primary Function in NAADP Signaling | Associated Cellular Processes |

| Two-Pore Channels (TPCs) | Acidic Organelles (e.g., Lysosomes) | Ca²⁺ release from intracellular stores | Smooth muscle contraction, differentiation, endothelial cell activation |

Table 2: Intracellular Messengers and Their Roles in Ca²⁺ Mobilization

| Intracellular Messenger | Primary Ca²⁺ Release Site | Role in Signaling |

| Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) | Acidic Organelles (e.g., Lysosomes) | Potent Ca²⁺ mobilization, distinct from IP₃ and cADPR pathways |

| Inositol 1,4,5-trisphosphate (IP₃) | Endoplasmic Reticulum | Common mediator of cytoplasmic Ca²⁺ liberation |

| Cyclic ADP-ribose (cADPR) | Endoplasmic Reticulum | Mediates release of Ca²⁺ from intracellular depots |

| Sphingosine-1-phosphate (S1P) | - | Mediates release of Ca²⁺ from intracellular depots |

Impact on Specific Metabolic Fluxes

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) functions primarily as a potent calcium (Ca²⁺)-mobilizing second messenger, and its influence on cellular processes can indirectly affect metabolic fluxes. wikipedia.orgnih.gov Calcium signaling is fundamental to a wide array of cellular activities, including cell differentiation and gene expression, which are intricately linked to a cell's metabolic state. pnas.orgahajournals.org

Influence on Cellular Signaling Cascades and Gene Expression (in vitro)

NAADP is recognized as the most potent endogenous Ca²⁺-mobilizing second messenger, mediating rapid increases in intracellular Ca²⁺ concentration in response to various extracellular stimuli. wikipedia.orgnih.gov Unlike inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily mobilize Ca²⁺ from the endoplasmic reticulum (ER), NAADP selectively targets acidic Ca²⁺ stores, such as lysosomes and endosomes. wikipedia.orgahajournals.orgd-nb.infofrontiersin.orgresearchgate.net

The primary targets for NAADP are the two-pore channels (TPCs), specifically TPC1 and TPC2, located on these acidic organelles. wikipedia.orgd-nb.inforesearchgate.netfrontiersin.org In some cell types, ryanodine (B192298) receptors (RyR1) and TRPML1 channels have also been implicated as NAADP targets. frontiersin.org The increase in intracellular Ca²⁺ concentration triggered by NAADP modulates a variety of cellular processes, which can, in turn, influence gene expression by activating calcium-sensitive transcription factors. wikipedia.orgpnas.orgahajournals.org

In vitro studies have demonstrated NAADP's influence on several cellular signaling cascades and their downstream effects on gene expression:

Skeletal Muscle Differentiation: NAADP signaling plays a crucial role in skeletal muscle differentiation. Promoting NAADP signaling has been shown to potentiate differentiation, while inhibiting it, through the use of specific antagonists like Ned-19 or via siRNA knockdown of TPCs, prevents differentiation in myoblasts (e.g., C2C12 cells). This impact is reflected in the expression of key transcription factors such as myogenin and skNAC, which are essential for the myogenic differentiation program. pnas.org

T-cell Activation and Proliferation: NAADP mediates early calcium signals following T-cell receptor/CD3 engagement. Inhibition of NAADP signaling, for example, by trans-Ned 19, impairs T-cell activation and proliferation in vitro. This inhibition can also promote the differentiation of Th17 cells, highlighting NAADP's role in immune cell fate. mdpi.comfrontiersin.orgphysiology.org

Neurite Outgrowth: NAADP-mediated calcium signaling is involved in the process of neurite outgrowth. pnas.org

Other Processes: NAADP has also been implicated in processes such as pancreatic secretion, fertilization, and neurotransmitter secretion, further underscoring its broad impact on cellular function. pnas.org

Table 1: Influence of NAADP on Cellular Processes (in vitro)

| Cellular Process | Observed Effect of NAADP Signaling | Key Mechanism/Target |

| Skeletal Muscle Differentiation | Potentiates/Promotes differentiation | Activation of TPCs on acidic organelles; affects myogenin/skNAC expression pnas.org |

| T-cell Activation & Proliferation | Mediates early Ca²⁺ signals; inhibition impairs activation and promotes Th17 differentiation mdpi.comfrontiersin.org | Activation of TPCs on acidic organelles frontiersin.org |

| Neurite Outgrowth | Involved in Ca²⁺ signaling pnas.org | Ca²⁺ mobilization |

Cellular Uptake, Distribution, and Metabolism (in vitro studies)

NAADP is a charged molecule, which generally restricts its ability to freely diffuse across cell membranes. wikipedia.orgbionity.com Therefore, its entry into cells for intracellular action typically requires specific mechanisms. In experimental settings, NAADP can be introduced into cells via methods such as microinjection or through the use of cell-permeant precursors. For example, lipophilic ester precursors, such as NAADP-acetoxymethylester (NAADP-AM), have been synthesized. These precursors can cross cell membranes and are then rapidly hydrolyzed by endogenous esterases within the cytosol to regenerate active NAADP. wikipedia.orgpnas.org

While the enzymes responsible for NAADP synthesis (e.g., CD38, CD157) often have their active sites in the ectodomain (extracellular space), indicating potential extracellular production, NAADP must ultimately enter the cell to exert its intracellular effects. This suggests the involvement of carrier-mediated transport mechanisms, rather than simple diffusion, for its cellular uptake. This transport has been shown to be partially blockable by dipyridamole (B1670753) and cold temperatures. wikipedia.orgbionity.com

Once inside the cell, NAADP's distribution is highly specific. It selectively targets and mobilizes Ca²⁺ from acidic intracellular stores, including lysosomes and endosomes. wikipedia.orgd-nb.infofrontiersin.orgresearchgate.net

Characterization of Biotransformation Pathways

The biotransformation of NAADP involves both its synthesis and degradation pathways, which are crucial for regulating its intracellular levels and thus its signaling activity.

Synthesis Pathways: The most favored hypothesis for NAADP synthesis is the base-exchange reaction . In this reaction, the nicotinamide (B372718) group of Nicotinamide Adenine Dinucleotide Phosphate (NADP) is exchanged for nicotinic acid. wikipedia.orgnih.govtandfonline.comfrontiersin.orgbionity.comnih.gov This reaction can occur efficiently in vitro, even at physiological pH (pH 7). nih.gov

Degradation Pathways: NAADP can be degraded through several enzymatic pathways:

It can be converted primarily into nicotinic acid adenine dinucleotide (NAAD) by a 2'-phosphatase. nih.govresearchgate.netox.ac.uk

NAADP can also be broken down into ADP-ribose 2-phosphate (ADPRP) by the enzyme CD38. wikipedia.orgresearchgate.net

Furthermore, NAADP can be reduced to the inactive form NAADPH by glucose-6-phosphate dehydrogenase. nih.govresearchgate.net

In vitro, pyrophosphatase and alkaline phosphatase have also been shown to metabolize NAADP. nih.gov

Advanced Preclinical Research Methodologies for N Addna

Development and Validation of Robust In Vitro Biological Models

To accurately predict the human response to N-Addna, robust in vitro models that faithfully replicate human physiology are essential. The development of these models is a critical first step in the preclinical pipeline, aiming to bridge the gap between traditional cell culture and complex in vivo systems. nih.govyoutube.com These advanced platforms are crucial for improving the efficiency of drug discovery while minimizing toxicity. nih.govresearchgate.net

Advanced Cell Culture Systems (e.g., 3D models, organoids)

The limitations of traditional two-dimensional (2D) cell cultures, which lack the complex cell-cell and cell-extracellular matrix interactions of living tissue, have prompted the adoption of three-dimensional (3D) models for studying N-Addna. nih.gov 3D cell culture techniques enable the creation of spheroids and organoids that better mimic the architecture and function of human tissues. nih.govnih.gov

Organoids, in particular, represent a significant leap forward. These are miniaturized, self-organizing 3D structures grown from stem cells (such as induced pluripotent stem cells or adult stem cells) that can differentiate to form organ-specific cell types with realistic micro-anatomy. technologynetworks.combio-techne.comresearchgate.net Researchers are developing organoid systems for various tissues—including the liver, colon, and lung—to investigate the efficacy and potential toxicity of N-Addna in a more patient-relevant context. technologynetworks.combio-techne.com These models allow for the study of N-Addna's effects on complex biological processes that are not observable in 2D cultures.

| Feature | Traditional 2D Culture | 3D Spheroids | Organoids |

|---|---|---|---|

| Cell Arrangement | Monolayer on a flat surface | Aggregates of one or more cell types | Self-organized, multi-cellular structures with tissue-like architecture |

| Cellular Interactions | Limited, primarily lateral | Extensive cell-cell contact | Complex cell-cell and cell-matrix interactions |

| Physiological Relevance | Low | Moderate | High |

| Application for N-Addna | Initial high-throughput screening | Modeling tumor microenvironments, basic toxicity | Studying organ-specific responses, disease modeling, personalized medicine applications |

Co-Culture Systems for Complex Cellular Interactions

To understand the impact of N-Addna within a multi-cellular environment, co-culture systems are being employed. These models involve culturing two or more distinct cell types together to simulate the interactions that occur within a tissue. nih.govnih.gov The success of a co-culture system depends on optimizing the environment, particularly the culture medium, to support all cell types involved. nih.gov For instance, to investigate N-Addna's effect on tumor cells, a co-culture system might include cancer cells, fibroblasts, and immune cells to replicate the tumor microenvironment. This approach provides critical insights into how cellular crosstalk may influence the compound's activity and reveals effects that would be missed in monoculture systems. mdpi.com

| Co-Culture Model | Cell Types Involved | Research Application for N-Addna |

|---|---|---|

| Tumor-Immune Model | Cancer Cells, T-cells, Macrophages | Evaluate N-Addna's ability to modulate immune response against tumors. |

| Liver Toxicity Model | Hepatocytes, Stellate Cells | Assess the potential for N-Addna to induce liver injury and fibrosis. |

| Neuroinflammation Model | Neurons, Microglia, Astrocytes | Investigate the effects of N-Addna on inflammatory pathways in the central nervous system. |

High-Throughput and High-Content Screening for Mechanistic Discovery

Screening technologies are pivotal for accelerating the discovery process and gaining a deeper understanding of N-Addna's biological effects.

High-Throughput Screening (HTS) utilizes automation and robotics to test N-Addna against a vast number of biological targets or in various combinations quickly and efficiently. wikipedia.orgbmglabtech.com This process allows researchers to conduct millions of pharmacological tests to rapidly identify how N-Addna modulates specific biomolecular pathways. wikipedia.orgyoutube.com

High-Content Screening (HCS) , also known as automated imaging, complements HTS by providing detailed, quantitative data on the phenotypic changes within cells exposed to N-Addna. nih.govnih.govcorelifeanalytics.com HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, such as protein localization, organelle morphology, and cell viability. creative-bioarray.compharmaron.com This multiparametric approach offers deep insights into the compound's mechanism of action by creating a detailed profile of its cellular effects. nih.govpharmaron.com

| Cellular Parameter Measured | Fluorescent Marker/Stain | Potential Insight into N-Addna's Mechanism |

|---|---|---|

| Cell Viability | Live/Dead Cell Stains | Quantifies cytotoxic or cytostatic effects. |

| Nuclear Morphology | DNA Stain (e.g., DAPI) | Identifies effects on cell cycle or apoptosis (e.g., nuclear condensation). |

| Target Protein Localization | Immunofluorescence (Antibody for Target) | Determines if N-Addna causes translocation of a target protein (e.g., from cytoplasm to nucleus). |

| Mitochondrial Health | Mitochondrial Membrane Potential Dye | Assesses impact on cellular metabolism and mitochondrial integrity. |

Innovative Assays for N-Addna's Biological Footprint

To create a comprehensive biological "footprint" of N-Addna, researchers are using a suite of innovative assays that profile its effects at the molecular level.

Proteomic and Metabolomic Profiling in Cellular Systems

Proteomics and metabolomics offer an unbiased, system-wide view of the molecular changes induced by N-Addna.

Proteomic Profiling: This involves the large-scale analysis of the entire set of proteins (the proteome) in a cell or tissue. Using techniques like mass spectrometry, researchers can quantify how N-Addna alters the expression levels and post-translational modifications of thousands of proteins. nih.gov This can reveal the specific cellular pathways modulated by the compound and help identify its direct targets and off-targets. promega.comresearchgate.net

Metabolomic Profiling: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. jci.org By analyzing the metabolome, scientists can determine how N-Addna affects cellular metabolism, identifying alterations in pathways such as energy production, biosynthesis, and signaling. nih.govnih.gov

| 'Omics' Type | Analyte Example | Observed Change | Biological Implication |

|---|---|---|---|

| Proteomics | Apoptosis Regulator BAX | 2.5-fold increase | N-Addna may induce apoptosis. |

| Proteomics | Cyclin D1 | 3.0-fold decrease | N-Addna may cause cell cycle arrest. |

| Metabolomics | Lactate | Significant decrease | N-Addna might inhibit glycolysis. |

| Metabolomics | Glutathione (reduced form) | Significant increase | N-Addna could be modulating the cellular antioxidant response. |

Functional Genomics Approaches (e.g., CRISPR screening)

Functional genomics aims to understand the relationship between genes and their biological function. nih.gov CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) gene-editing technology has become a powerful tool in this field. nih.gov CRISPR-based screens allow for the systematic knockout, activation (CRISPRa), or inhibition (CRISPRi) of thousands of genes to identify those that influence a cell's response to N-Addna. bbntimes.comrevvity.com For example, a genome-wide CRISPR knockout screen can identify genes whose loss confers resistance to N-Addna, thereby revealing the compound's molecular targets or critical pathway components. nih.govaddgene.org This approach is invaluable for target validation and for understanding potential mechanisms of drug resistance. bbntimes.com

| CRISPR Screen Type | Methodology | Objective in Studying N-Addna |

|---|---|---|

| Knockout (Loss-of-Function) | Systematically disables genes using a library of single-guide RNAs (sgRNAs). | Identify genes essential for N-Addna's efficacy (potential drug targets). |

| Activation (Gain-of-Function) | Uses a modified Cas9 protein to increase the expression of specific genes. | Identify genes whose overexpression leads to resistance to N-Addna. |

| Inhibition (Loss-of-Function) | Uses a modified Cas9 protein to block the transcription of specific genes. | A complementary method to knockout screens for validating gene targets. |

Future Directions and Interdisciplinary Prospects in N Addna Research

Integration of Artificial Intelligence and Machine Learning in N-Addna Discovery

In the context of N-Addna discovery, AI and ML algorithms can be leveraged to predict molecular properties, identify potential synthetic pathways, and screen vast chemical spaces more efficiently than traditional methods. Machine learning models can learn and generalize patterns from existing chemical and biological data, enabling inferences about previously unseen compounds wikipedia.org. For instance, Graph Convolutional Neural Networks (GCNNs) are a favored tool in drug discovery applications, adept at handling molecular graphs to extract features and predict drug properties, protein interactions, and reactivity wikipedia.org. These computational approaches can significantly speed up discovery efforts by filtering and generating reliable therapeutic candidates wikipedia.org.

Furthermore, AI can contribute to the design of N-Addna by predicting its interactions with biological targets or its behavior under various conditions. This involves sophisticated statistical methods to mathematically model complex data, reducing the need for extensive physical experimentation and freeing up human researchers for more creative endeavors researchgate.net. Automated scientific discovery systems, like "The AI Scientist," can iteratively develop ideas, evaluate generated papers with near-human accuracy, and add to a growing archive of knowledge, thereby imitating and accelerating the human scientific community's progress nih.govwikipedia.org.

Emerging Technologies for N-Addna Synthesis and Characterization

Advancements in synthetic chemistry and analytical techniques are crucial for the efficient production and thorough characterization of N-Addna. Emerging technologies are addressing the limitations of traditional methods, particularly in terms of throughput, cost, and complexity.

One significant area of development is high-throughput synthesis, which allows for the rapid creation of numerous compound variants. This is complemented by advances in DNA synthesis technologies, which, while primarily focused on genetic material, offer insights into automated, precise, and scalable molecular assembly that could inspire new approaches for complex organic molecules mdpi.com1mg.com. Enzymatic synthesis, for example, is emerging as a less hazardous and easier-to-use alternative to traditional chemical methods, enabling the rapid synthesis of ultra-long, sequence-specific DNA with improved efficiency and accuracy mdpi.com. Such principles, when adapted, could streamline the synthesis of complex N-Addna derivatives.

For characterization, the integration of advanced analytical platforms with automation and miniaturization is key. Techniques such as high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy, coupled with automated sample preparation and data analysis, will provide deeper insights into N-Addna's structure, purity, and conformational dynamics. The ability to perform rapid, in-situ characterization during synthesis could enable real-time optimization of reaction conditions, leading to higher yields and purer products. Benchtop synthesis devices, which are becoming more sophisticated, are also set to enable easier and more widespread "printing" of molecules in laboratories, offering increased accessibility and flexibility in N-Addna research.

Collaborative and Multidisciplinary Research Initiatives for Comprehensive Understanding

The intricate nature of novel compound research, including that of N-Addna, increasingly necessitates collaborative and multidisciplinary efforts. No single discipline or institution possesses all the expertise and resources required for a comprehensive understanding of a complex chemical entity from discovery to potential application.

Collaborative initiatives foster the synergistic integration of diverse fields such as organic chemistry, computational chemistry, structural biology, pharmacology, and materials science. These partnerships can take various forms, including inter-institutional agreements, public-private partnerships, and international consortia. For example, the National Science Foundation (NSF) actively promotes international collaboration in areas like artificial intelligence, quantum science, and biotechnology, emphasizing the importance of shared knowledge and resources.

Such collaborations facilitate the sharing of specialized equipment, proprietary data, and unique intellectual capital, accelerating the pace of discovery and overcoming individual research limitations. They also promote the cross-pollination of ideas, leading to innovative solutions and novel research directions that might not emerge within isolated disciplinary silos. By pooling expertise, researchers can gain a more holistic understanding of N-Addna's properties, potential applications, and broader implications, from its fundamental chemical characteristics to its interactions within complex systems.

Q & A

Q. How to align N-Addna research with FAIR data principles?